molecular formula C9H8N4 B1295936 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile CAS No. 6946-09-4

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Cat. No. B1295936
CAS RN: 6946-09-4
M. Wt: 172.19 g/mol
InChI Key: ANMOBWUFLHVUBF-UHFFFAOYSA-N
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Description

The compound 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile can be achieved through the reaction of 1H-benzotriazole with propanenitrile in the presence of a base or by other suitable synthetic routes. In a related study, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazole was synthesized by reacting 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile with sodium azide and ammonium chloride in dimethylformamide, showcasing the versatility of benzotriazole derivatives in multi-component reactions .

Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile consists of a benzotriazole moiety linked to a nitrile group through a three-carbon alkyl chain. This structure is likely to exhibit planarity due to the conjugation of the benzotriazole and nitrile groups, which can influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in various chemical reactions. For instance, they can act as nucleophilic triggers in Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes, leading to aminohalogenation or carboamination products . Additionally, they can react with diazonium salts to form hydrazones, which can undergo further cyclization to yield various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile would include its melting point, boiling point, solubility in different solvents, and stability under various conditions. These properties are essential for its handling and application in chemical reactions. The compound's reactivity with electrophiles, nucleophiles, and other reagents would be determined by its functional groups and molecular structure. For example, the nitrile group could be a site for nucleophilic addition reactions, while the benzotriazole moiety could engage in electrophilic substitution reactions .

Scientific Research Applications

  • Pharmaceuticals and Medicine

    • 1,2,3-Triazoles have found broad applications in drug discovery . They exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, and antileishmanial properties .
    • The synthesis of 1,2,3-triazoles usually involves click chemistry . The 1,2,3-triazole unit is a significant bioactive group, which has attracted much attention in recent years .
    • Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
  • Agriculture

    • 1,2,3-Triazoles are widely used in the fields of pesticides due to their broad-spectrum bioactive properties .
    • The 1,2,3-triazolium unit is a significant bioactive group, which has attracted much attention in recent years .
    • Molecules containing 1,2,3-triazolium units have been proven to exhibit a variety of biological activities, including antibacterial and antifungal properties .
  • Functional Materials

    • 1,2,3-Triazoles have found applications in polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
    • 1,2,3-Triazolium salts can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties .
    • 1,2,3-Triazolium salts possess unique chemical properties, such as high stability, tunable reactivity, and distinct electronic characteristics .
  • Corrosion Inhibitors

    • Benzotriazole has been extensively used as a corrosion inhibitor in the atmosphere and underwater .
    • It is widely used in products such as plastics, adhesives, paints, textiles, and rubber .
  • UV Filters and Photovoltaic Materials

    • Benzotriazole derivatives have found profound applications as UV filters .
    • They are also used in materials for solar and photovoltaic cells .
  • Peptide Synthesis

    • Benzotriazole derivatives, such as HBTU, are used in peptide synthesis .
    • HBTU can efficiently transform carboxylic acids into azides, which can be applied to a wide range of carboxylic acids including N-protected amino acids .
    • HBTU is also valuable in the one-pot synthesis of dipeptidyl urea esters, ureas, and carbamates from acids .
  • Heterocyclic Compounds

    • 1,2,3-Triazole-fused pyrazines and pyridazines are a set of heterocycles obtained through a variety of synthetic routes .
    • These heterocycles have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
  • Photostabilizers and Agrochemicals

    • These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
  • Biological Activity

    • The pharmacological activities exhibited by 1,2,3-triazoles include anticancer, antimicrobial, anti-HIV, antimalarial, anti-inflammatory, antifungal, antiallergic, antiepileptic, anti-leishmanial, antituberculosis, and anthelmintic activities .

Safety And Hazards

The safety data sheet (SDS) for 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile can provide detailed information about its hazards, handling, storage, and disposal . Always follow appropriate safety procedures when handling chemical substances.

Future Directions

The future directions for research on 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile are not clear from the available information. Given its potential use in peptide synthesis , it may be of interest in the development of new pharmaceuticals or bioactive compounds.

properties

IUPAC Name

3-(benzotriazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMOBWUFLHVUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287891
Record name 3-(1H-benzotriazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

CAS RN

6946-09-4
Record name NSC53149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-benzotriazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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